3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(2-phenylethyl)urea
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Overview
Description
3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(2-phenylethyl)urea is a complex organic compound that features a benzoxazole ring, a dimethylamino group, and a phenylethyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(2-phenylethyl)urea typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The dimethylamino group can be introduced via nucleophilic substitution reactions, while the phenylethyl urea moiety is often synthesized through the reaction of phenylethylamine with an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(2-phenylethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(2-phenylethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can bind to specific sites on proteins, while the dimethylamino group may enhance its solubility and bioavailability. The phenylethyl urea moiety can interact with cellular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
Dimethylaminopropylamine: Utilized in the preparation of surfactants and personal care products.
Uniqueness
3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(2-phenylethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring and phenylethyl urea moiety make it particularly interesting for medicinal chemistry applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-23(2)13-17-16-12-15(8-9-18(16)25-22-17)21-19(24)20-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSCJOJNCLSYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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